N-(3-fluorophenyl)-4-iodobenzamide
Description
N-(3-Fluorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 3-position of the phenyl ring and an iodine atom at the 4-position of the benzamide core. This structure confers unique physicochemical properties, such as enhanced lipophilicity and stability, making it a candidate for biomedical applications, particularly in targeted radionuclide therapy and receptor imaging . The iodine atom allows for radiolabeling with isotopes like iodine-123, iodine-125, or iodine-131, enabling its use in diagnostic imaging or therapeutic contexts .
Properties
Molecular Formula |
C13H9FINO |
|---|---|
Molecular Weight |
341.12g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-iodobenzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) |
InChI Key |
HLLQFFRWMKYCJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Iodobenzamide Derivatives
Pharmacological and Binding Properties
- Receptor Affinity: 4-[¹²⁵I]BP: Exhibits high affinity for sigma receptors (Kd = 26 nM in MCF-7 breast cancer cells), attributed to the benzylpiperidinyl group enhancing receptor interaction . [¹²³I]BZA: Demonstrated 81% sensitivity and 100% specificity in melanoma imaging, linked to its diethylaminoethyl side chain improving tumor retention .
- Metabolic Stability: Fluorine substitution (e.g., in this compound) typically enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged in vivo activity .
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